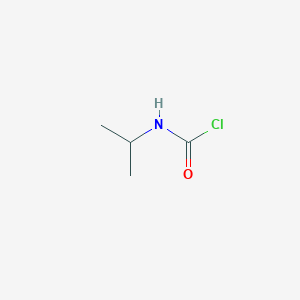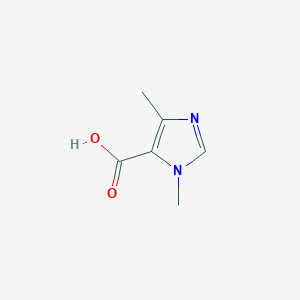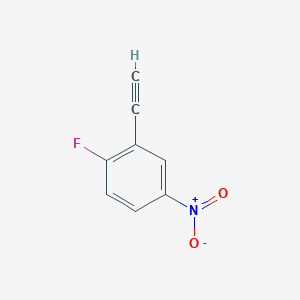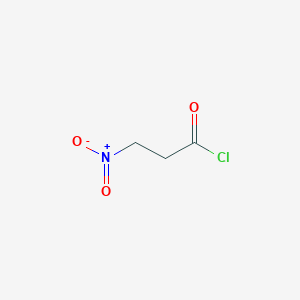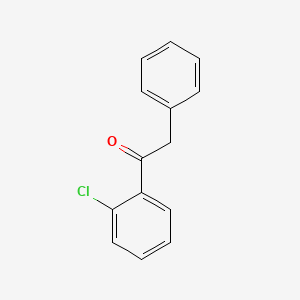
Clenbuterol-d9
Vue d'ensemble
Description
Clenbuterol-d9 is an analytical standard used for the quantification of clenbuterol in biological samples . It is also known as 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine. This is followed by the reduction of the keto group with NaBH4 . The synthesis method has been optimized to increase the utilization ratio of D9-tert-butylamine and improve the overall yield of the reduction step .
Molecular Structure Analysis
The empirical formula of this compound is C12D9H9Cl2N2O and it has a molecular weight of 286.25 .
Chemical Reactions Analysis
This compound can be detected using various techniques such as immunochemical, chromatographic, and mass spectrometric techniques, or capillary electrophoresis .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in water and ethanol, and slightly soluble in acetone .
Applications De Recherche Scientifique
1. Veterinary Use in Horses
Clenbuterol-d9 has been utilized as an internal standard in developing a serum quantitation method for clenbuterol in horses. This method allows for effective regulatory control of clenbuterol in racehorses, ensuring compliance with doping regulations (Lehner et al., 2001).
2. Neuroprotective and Therapeutic Potential
Research has investigated clenbuterol's effects on a murine model of amyotrophic lateral sclerosis (ALS), indicating potential therapeutic benefits. The study showed delayed onset of disease symptoms and mitigated losses of motoneurons and body weight in mice treated with clenbuterol (Teng et al., 2006).
3. Analytical Methods in Urine Testing
This compound is used as an internal standard in gas chromatography-electron ionization mass spectrometry (GC-EI-MS) for clenbuterol determination in urine samples. This novel method facilitates the simultaneous determination and confirmation of clenbuterol in both bovine and human urine (González-Antuña et al., 2012).
4. Cardiac Research
Studies have explored clenbuterol's impact on the heart, particularly in the context of end-stage heart failure. Clenbuterol treatment induced rapid development of cardiac hypertrophy and influenced myocardial gene expression, shedding light on its role in cardiac physiology (Lara-Pezzi et al., 2009).
5. Monitoring Clenbuterol Abuse in Livestock
This compound plays a significant role in enhancing the accuracy of detecting clenbuterol residue in various living tissues like urine, plasma, and hair of food-producing animals. This is crucial for monitoring its illegal use as a growth promoter in livestock (Li et al., 2015).
6. Bone Growth Studies
Clenbuterol has been studied for its effects on bone growth in young rats. It was found that while clenbuterol induced muscular hypertrophy, it inhibited the longitudinal growth of bones, highlighting a potential concern in its ergogenic use (Kitaura et al., 2002).
Mécanisme D'action
Target of Action
Clenbuterol-d9 primarily targets the beta-2 adrenergic receptors (β2-ARs) . These receptors are a class of G-protein-coupled receptors that are located in various cells and tissues in the body, including the smooth muscles of the bronchioles. They play a crucial role in mediating the relaxation of smooth muscles, which is essential for the proper functioning of the respiratory system .
Mode of Action
This compound, being a Beta (2) agonist , interacts with its primary targets, the beta-2 adrenergic receptors, in a way similar to salbutamol . The interaction involves the stimulation of the beta (2) receptor, which in turn activates adenylyl cyclase activity. This activation leads to a series of downstream effects, the most significant of which is the relaxation of smooth muscles in the bronchioles .
Biochemical Pathways
The activation of the beta (2) receptor by this compound leads to the stimulation of adenylyl cyclase activity. This stimulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscles in the bronchioles . Additionally, chronic β2-adrenergic receptor stimulation caused metabolic reprogramming of skeletal muscle characterized by enhanced glucose utilization .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. This compound is well-absorbed when administered orally and is primarily excreted in an unchanged format in urine . It is only marginally metabolized in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscles in the bronchioles . This relaxation improves airflow and makes breathing easier, which is beneficial in conditions like asthma. Moreover, this compound administration caused pronounced improvements in glucose homeostasis and prevented the metabolic deficits in mouse models of β-cell dysfunction and insulin resistance .
Safety and Hazards
Clenbuterol-d9, like Clenbuterol, is not approved in many countries due to its potential to become toxic at even very low doses. Harmful side effects may include tachycardia, heart palpitations, tremors, seizures, increased blood sugar, cardiac arrest, and even death . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMRWALKKWQGH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Clenbuterol-d9, and why is it important?
A1: this compound is a deuterated analog of clenbuterol, a β2-adrenergic agonist. Unlike clenbuterol, which has potential for misuse in humans and animals, this compound serves primarily as an internal standard in analytical chemistry.
Q2: How is this compound used as an internal standard?
A2: Due to its structural similarity to clenbuterol, this compound exhibits nearly identical chemical behavior during sample preparation and analysis. This makes it ideal for use in techniques like isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [, , , , , ]. Researchers add a known amount of this compound to samples before analysis. By comparing the signal ratios of clenbuterol and this compound, scientists can accurately quantify clenbuterol levels even at trace amounts [, , , ].
Q3: What are the advantages of using this compound in analytical methods for clenbuterol detection?
A3: this compound offers several key advantages:
- High sensitivity: Its use enables detection of clenbuterol at extremely low concentrations (e.g., 0.01 ng/g in hair) [].
- Improved accuracy: It corrects for potential analyte loss during sample preparation and analysis, leading to more reliable quantification [, , , ].
- Specificity: It minimizes interference from other compounds in complex matrices like biological samples [, , ].
Q4: What types of samples have been analyzed for clenbuterol using this compound?
A4: this compound has been successfully used to quantify clenbuterol in various matrices, including:
- Porcine meat: This is critical for food safety, as clenbuterol is banned in many countries due to health concerns [].
- Human urine: This helps monitor potential clenbuterol misuse and study its effects on human health [].
- Hair: Hair analysis provides a longer detection window for clenbuterol exposure [].
- Bovine muscle and milk: This is important for ensuring the safety of dairy and meat products [].
- Horse serum: This has implications for regulatory control in horse racing, where clenbuterol is prohibited [].
Q5: What analytical techniques are commonly used with this compound for clenbuterol analysis?
A5: While various techniques can be employed, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are frequently chosen methods. These techniques provide the sensitivity, selectivity, and speed needed for accurate and reliable clenbuterol analysis [, , , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



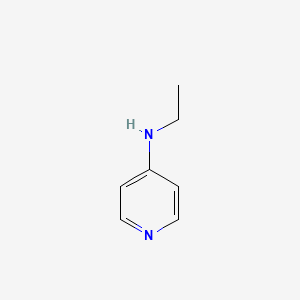
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

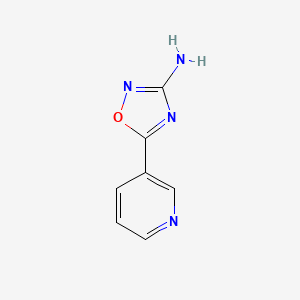
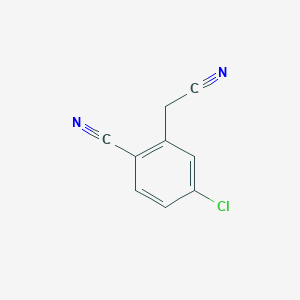
![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)

